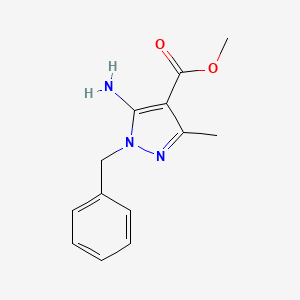

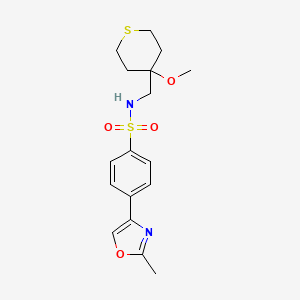

![molecular formula C24H29N5OS B2961700 N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide CAS No. 923241-72-9](/img/structure/B2961700.png)

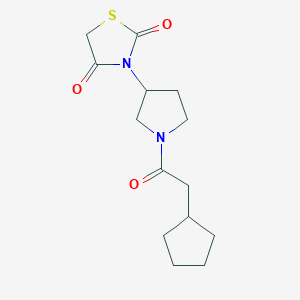

N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a triazole ring, and a thiadiazine ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. X-ray diffraction is often used to determine the exact structure of such compounds .Applications De Recherche Scientifique

Energetic Materials Development

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine framework is utilized in the synthesis of energetic materials. These materials are designed to exhibit high performance with good thermal stability and insensitivity to external stimuli. For instance, compounds with this framework have been synthesized to achieve excellent detonation performance, comparable to the secondary-explosive benchmark, CL-20 . This suggests potential applications in the development of secondary explosives.

Cancer Therapeutics

Derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been explored as potential c-Met kinase inhibitors, which play a crucial role in cancer progression . Compounds with this structure have shown promising anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, with IC50 values indicating potent efficacy. This highlights the compound’s potential in targeted cancer therapy.

Heat-Resistant Explosives

The structural motif of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been incorporated into the design of heat-resistant explosives . These explosives are characterized by remarkable density, excellent thermal stability, and superior detonation performance, outperforming current heat-resistant explosives. This application is significant for military and industrial purposes where high-temperature conditions are prevalent.

Primary Explosives

Compounds based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure have been identified as highly sensitive but with excellent detonation performance, making them suitable as primary explosives . These materials are designed to initiate detonation of more stable secondary explosives and find applications in munitions and pyrotechnics.

Sensitivity and Stability Analysis

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core has been the subject of studies to understand the relationship between molecular structure, weak interactions, and the sensitivity of energetic materials . This research is crucial for designing next-generation energetic materials with tailored properties for specific applications.

Design of Fused Ring Energetic Materials

Research efforts have been directed towards designing fused ring energetic materials using [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine as a starting point . By altering the substituent groups, scientists aim to create materials with varied properties for different applications, such as propellants, explosives, and pyrotechnic devices.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5OS/c1-5-7-20-26-27-24-29(20)28-21(18-11-9-17(6-2)10-12-18)22(31-24)23(30)25-19-13-8-15(3)14-16(19)4/h8-14,21-22,28H,5-7H2,1-4H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXHVGWJMLBBRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

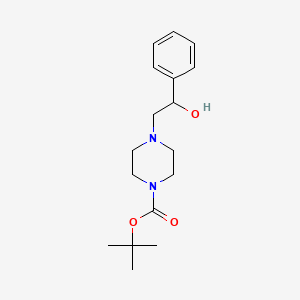

![4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2961626.png)

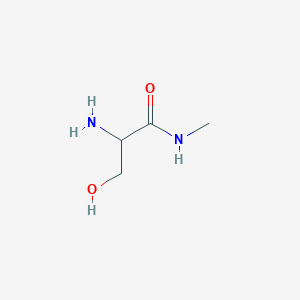

![4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2961633.png)

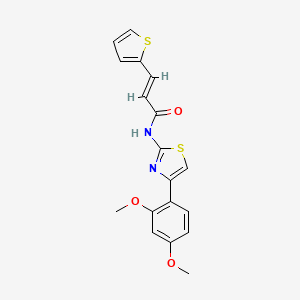

![6-[4-(Dimethylamino)benzylidene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B2961636.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2961637.png)